molecular formula C20H26N2O4 B13993708 8-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]-8-azaspiro[4.5]decane-7,9-dione CAS No. 71471-61-9

8-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]-8-azaspiro[4.5]decane-7,9-dione

Cat. No.: B13993708
CAS No.: 71471-61-9
M. Wt: 358.4 g/mol
InChI Key: SLMRBRJAPNKEPL-UHFFFAOYSA-N
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Description

8-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]-8-azaspiro[4.5]decane-7,9-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a spirocyclic framework, which is a common motif in many biologically active molecules. The presence of the morpholine ring and the hydroxyphenyl group adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]-8-azaspiro[4.5]decane-7,9-dione typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of β,β′-tetramethylene glutarimide with 1,4-dibromo-butane at elevated temperatures (180–190 °C) for an extended period (20 hours) to form the spirocyclic core . The resulting intermediate is then further functionalized to introduce the hydroxyphenyl and morpholine groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yielding reaction conditions, and efficient purification techniques to ensure the compound is produced in high purity and yield.

Chemical Reactions Analysis

Types of Reactions

8-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]-8-azaspiro[4.5]decane-7,9-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups in the spirocyclic core can be reduced to alcohols.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the morpholine ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

8-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]-8-azaspiro[4.5]decane-7,9-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]-8-azaspiro[4.5]decane-7,9-dione involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. The hydroxyphenyl group can form hydrogen bonds with target proteins, while the morpholine ring can interact with hydrophobic pockets, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Buspirone: A well-known anxiolytic agent with a similar spirocyclic structure.

    Tandospirone: Another anxiolytic with a spirocyclic core.

    Gepirone: Shares structural similarities and is used for its anxiolytic properties.

Uniqueness

8-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]-8-azaspiro[4.5]decane-7,9-dione is unique due to the presence of the hydroxyphenyl and morpholine groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications compared to other similar compounds.

Properties

CAS No.

71471-61-9

Molecular Formula

C20H26N2O4

Molecular Weight

358.4 g/mol

IUPAC Name

8-[4-hydroxy-3-(morpholin-4-ylmethyl)phenyl]-8-azaspiro[4.5]decane-7,9-dione

InChI

InChI=1S/C20H26N2O4/c23-17-4-3-16(11-15(17)14-21-7-9-26-10-8-21)22-18(24)12-20(13-19(22)25)5-1-2-6-20/h3-4,11,23H,1-2,5-10,12-14H2

InChI Key

SLMRBRJAPNKEPL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC(=O)N(C(=O)C2)C3=CC(=C(C=C3)O)CN4CCOCC4

Origin of Product

United States

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